molecular formula C23H21N3O5S B2843016 N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899756-24-2

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2843016
M. Wt: 451.5
InChI Key: AZSKRPDWMZHOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H21N3O5S and its molecular weight is 451.5. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research has explored the crystal structures of compounds related to N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, particularly focusing on the conformation and stabilization of molecules. For instance, Subasri et al. (2016) studied the crystal structures of similar compounds, highlighting the folded conformation about the methylene C atom and the intramolecular hydrogen bond stabilizing the folded conformation (Subasri et al., 2016).

Antifolate and Antitumor Properties

Several studies have investigated compounds structurally similar to N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide for their antifolate and antitumor properties. Gangjee et al. (2007) synthesized classical and nonclassical analogues of such compounds as potential dihydrofolate reductase inhibitors and antitumor agents, noting their efficacy in inhibiting tumor cell growth (Gangjee et al., 2007).

Antimicrobial Activity

The antimicrobial potential of structurally similar compounds has been explored, as demonstrated by Attia et al. (2014), who synthesized and evaluated a compound with activity towards various microorganisms (Attia et al., 2014).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of related compounds is a key area of investigation. For instance, Wanare (2022) focused on the synthesis of thiopyrimidine-glucuronide compounds, showcasing the formation of dihydropyrimidine skeleton and installation of pyrimidine ring with an amino group (Wanare, 2022).

Dual Inhibition of Enzymes

The role of similar compounds in dual inhibition of enzymes like thymidylate synthase and dihydrofolate reductase, which are crucial in cancer treatment, has been studied by researchers like Gangjee et al. (2000), who designed compounds to investigate their efficacy in inhibiting these enzymes (Gangjee et al., 2000).

Potential as Anticancer Agents

The potential of structurally related compounds as anticancer agents has been a significant focus, as seen in the work of Gangjee et al. (2005), who synthesized and evaluated compounds as antitumor agents, demonstrating their potent inhibitory activity (Gangjee et al., 2005).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-2-9-26-22(28)21-20(15-5-3-4-6-16(15)31-21)25-23(26)32-12-19(27)24-11-14-7-8-17-18(10-14)30-13-29-17/h3-8,10H,2,9,11-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSKRPDWMZHOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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